molecular formula C29H26Br2N2O4 B11086667 6-[2-(4-bromophenyl)-3-[(4-bromophenyl)carbonyl]-5-oxo-4-(phenylamino)-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid

6-[2-(4-bromophenyl)-3-[(4-bromophenyl)carbonyl]-5-oxo-4-(phenylamino)-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid

Cat. No.: B11086667
M. Wt: 626.3 g/mol
InChI Key: RFYKDHLXHAHRAN-UHFFFAOYSA-N
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Description

6-[3-ANILINO-4-(4-BROMOBENZOYL)-5-(4-BROMOPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID is a complex organic compound characterized by its unique structure, which includes an anilino group, bromobenzoyl groups, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-ANILINO-4-(4-BROMOBENZOYL)-5-(4-BROMOPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the bromobenzoyl groups. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Bromobenzoyl Groups: This step often involves the use of bromobenzoyl chloride in the presence of a base to facilitate the acylation reaction.

    Anilino Group Addition: The anilino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-[3-ANILINO-4-(4-BROMOBENZOYL)-5-(4-BROMOPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atoms in the bromobenzoyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-[3-ANILINO-4-(4-BROMOBENZOYL)-5-(4-BROMOPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[3-ANILINO-4-(4-BROMOBENZOYL)-5-(4-BROMOPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, thereby modulating their activity. This can result in the inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-AMino-3-(4-broMobenzoyl)benzoic Acid: Shares the bromobenzoyl group but differs in the overall structure.

    (4-Bromobenzoyl)acetonitrile: Contains the bromobenzoyl group but has a different functional group attached.

Uniqueness

6-[3-ANILINO-4-(4-BROMOBENZOYL)-5-(4-BROMOPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID is unique due to its combination of functional groups and the presence of the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C29H26Br2N2O4

Molecular Weight

626.3 g/mol

IUPAC Name

6-[4-anilino-3-(4-bromobenzoyl)-2-(4-bromophenyl)-5-oxo-2H-pyrrol-1-yl]hexanoic acid

InChI

InChI=1S/C29H26Br2N2O4/c30-21-14-10-19(11-15-21)27-25(28(36)20-12-16-22(31)17-13-20)26(32-23-7-3-1-4-8-23)29(37)33(27)18-6-2-5-9-24(34)35/h1,3-4,7-8,10-17,27,32H,2,5-6,9,18H2,(H,34,35)

InChI Key

RFYKDHLXHAHRAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(N(C2=O)CCCCCC(=O)O)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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